Botrydial

Description

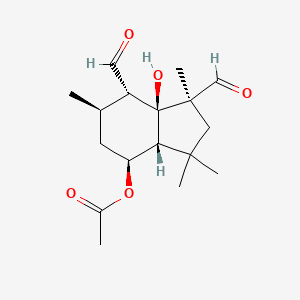

Structure

2D Structure

3D Structure

Properties

CAS No. |

54986-75-3 |

|---|---|

Molecular Formula |

C17H26O5 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

[(1S,3aR,4S,6R,7S,7aS)-1,7-diformyl-7a-hydroxy-1,3,3,6-tetramethyl-2,3a,4,5,6,7-hexahydroinden-4-yl] acetate |

InChI |

InChI=1S/C17H26O5/c1-10-6-13(22-11(2)20)14-15(3,4)8-16(5,9-19)17(14,21)12(10)7-18/h7,9-10,12-14,21H,6,8H2,1-5H3/t10-,12+,13+,14+,16-,17-/m1/s1 |

InChI Key |

SJFIYVCSGNWVPJ-GKKOWQTJSA-N |

SMILES |

CC1CC(C2C(CC(C2(C1C=O)O)(C)C=O)(C)C)OC(=O)C |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@]([C@H]1C=O)([C@@](CC2(C)C)(C)C=O)O)OC(=O)C |

Canonical SMILES |

CC1CC(C2C(CC(C2(C1C=O)O)(C)C=O)(C)C)OC(=O)C |

Synonyms |

botrydial |

Origin of Product |

United States |

Foundational & Exploratory

Botrydial: A Technical Guide to its Discovery, Isolation, and Characterization from Botrytis cinerea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Botrydial, a sesquiterpenoid secondary metabolite produced by the phytopathogenic fungus Botrytis cinerea, has garnered significant interest due to its potent biological activities, including phytotoxicity, cytotoxicity, and antimicrobial properties. First identified in 1974, it plays a crucial role in the virulence of this widespread plant pathogen, which causes the "grey mold" disease in over 200 plant species.[1] This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and characterization of this compound. The protocols outlined herein are intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and plant pathology.

Discovery and Biological Significance

This compound was first isolated and characterized in 1974 as a phytotoxic metabolite secreted by Botrytis cinerea.[1] It is a key virulence factor, inducing chlorosis and cell collapse in host plants, thereby facilitating fungal colonization.[1] Beyond its role in plant pathogenesis, this compound has demonstrated a range of other biological activities. It exhibits antibacterial activity, particularly against Bacillus species. Furthermore, its cytotoxic properties have made it a subject of interest in drug development research. The diverse bioactivities of this compound underscore the importance of efficient and reproducible methods for its isolation and purification to enable further investigation into its therapeutic potential.

Biosynthesis of this compound

The biosynthesis of this compound in Botrytis cinerea is a complex enzymatic process originating from farnesyl diphosphate (B83284) (FPP). The pathway is governed by a well-characterized gene cluster known as the BcBOT cluster, which contains the genes encoding the necessary enzymes for the multi-step synthesis.

The key steps in the biosynthesis of this compound are:

-

Cyclization of FPP: The process initiates with the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP), catalyzed by the sesquiterpene synthase, BcBOT2. This crucial step forms the tricyclic alcohol, presilphiperfolan-8β-ol.[1]

-

Hydroxylations: A series of regio- and stereospecific hydroxylations of the presilphiperfolan-8β-ol skeleton are then carried out by three distinct cytochrome P450 monooxygenases: BcBOT4, BcBOT3, and BcBOT1.

-

Acetylation: The BcBOT5 gene product, an acetyltransferase, is responsible for the acetylation of a hydroxyl group on the probotryane skeleton.[1]

-

Oxidative Cleavage: The final steps involve an oxidative cleavage of a diol to form the characteristic dialdehyde (B1249045) functionalities of this compound.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Botrytis cinerea, followed by the extraction, purification, and characterization of this compound.

Fungal Strain and Culture Conditions

For optimal production of this compound, the following protocol for the cultivation of Botrytis cinerea is recommended:

-

Fungal Strain: Botrytis cinerea (e.g., strain B05.10 or other high-producing strains).[2]

-

Media:

-

Solid Medium for Inoculum: Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).

-

Liquid Culture for Production: Czapek-Dox broth or a modified Minimal Salt Medium (MSM) supplemented with 1-2% (w/v) glucose as the primary carbon source.

-

-

Inoculation: Inoculate the liquid production medium with a spore suspension (1 x 10^6 spores/mL) or mycelial plugs from a freshly grown solid culture.

-

Incubation:

-

Temperature: 20-25°C.

-

Agitation: For submerged cultures, use an orbital shaker at 120-150 rpm to ensure adequate aeration.

-

Duration: Incubate for 10-14 days. The production of secondary metabolites like this compound is typically highest during the stationary phase of fungal growth.

-

Extraction of this compound

The following protocol outlines the extraction of this compound from the liquid culture of Botrytis cinerea:

-

Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a suitable filter paper.

-

Liquid-Liquid Extraction:

-

Transfer the culture filtrate to a separatory funnel.

-

Extract the filtrate three times with an equal volume of ethyl acetate (B1210297).

-

Combine the organic (ethyl acetate) layers.

-

-

Drying and Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Filter off the sodium sulfate.

-

Concentrate the extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to yield a crude oily residue.

-

Purification of this compound

A multi-step purification process involving column chromatography and High-Performance Liquid Chromatography (HPLC) is required to obtain pure this compound.

-

Column Preparation:

-

Use a glass column packed with silica (B1680970) gel (60-120 mesh) as the stationary phase. The amount of silica gel should be approximately 40-50 times the weight of the crude extract.

-

Equilibrate the column with a non-polar solvent such as n-hexane.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate).

-

Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel and applying the dried powder to the top of the column.

-

-

Elution:

-

Elute the column with a stepwise or linear gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. A typical gradient could be:

-

100% n-hexane

-

n-hexane:ethyl acetate (95:5)

-

n-hexane:ethyl acetate (90:10)

-

n-hexane:ethyl acetate (80:20)

-

n-hexane:ethyl acetate (50:50)

-

100% ethyl acetate

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of a suitable volume.

-

Monitor the separation by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing with a vanillin-sulfuric acid stain.

-

Combine the fractions containing this compound based on the TLC analysis.

-

For obtaining highly pure this compound, a final purification step using preparative HPLC is recommended. An analytical HPLC method should first be developed to determine the optimal separation conditions.

Analytical HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) is commonly effective. A typical gradient could be:

-

Start with 30% acetonitrile, increasing to 100% acetonitrile over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220 nm.

-

Injection Volume: 10-20 µL.

Preparative HPLC Method:

The analytical method can be scaled up for preparative purification.

-

Column: A larger dimension C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 µm particle size).

-

Mobile Phase: Same as the analytical method, with the gradient adjusted for the larger column volume.

-

Flow Rate: Adjusted according to the column diameter (e.g., 15-20 mL/min).

-

Sample Loading: Dissolve the semi-purified fraction from the column chromatography in the initial mobile phase and inject a larger volume.

-

Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from the analytical run.

-

Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.

Data Presentation

This section provides a summary of the quantitative data associated with the isolation and characterization of this compound.

Yield of this compound

The yield of this compound can vary significantly depending on the Botrytis cinerea strain, culture conditions, and extraction/purification efficiency. The following table provides representative yields from liquid culture.

| Culture Medium | Crude Extract Yield (mg/L) | Purified this compound Yield (mg/L) |

| Czapek-Dox Broth | 100 - 200 | 5 - 15 |

| MSM + 2% Glucose | 50 - 100 | 2 - 8 |

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: 1H NMR Spectroscopic Data for this compound (500 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.80 | s | - | H-15 |

| 9.45 | d | 2.5 | H-7 |

| 5.30 | d | 10.0 | H-4 |

| 3.20 | m | - | H-1 |

| 2.85 | dd | 10.0, 2.5 | H-2 |

| 2.10 | s | - | OAc |

| 1.25 | s | - | CH3-14 |

| 1.15 | s | - | CH3-13 |

| 1.05 | d | 7.0 | CH3-12 |

| 0.95 | s | - | CH3-11 |

Table 2: 13C NMR Spectroscopic Data for this compound (125 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 205.1 | CH | C-15 |

| 203.8 | CH | C-7 |

| 170.2 | C | C=O (OAc) |

| 94.2 | C | C-9 |

| 78.5 | CH | C-4 |

| 62.8 | C | C-8 |

| 55.6 | CH | C-5 |

| 48.9 | CH | C-1 |

| 47.3 | C | C-6 |

| 43.8 | CH2 | C-10 |

| 39.1 | CH2 | C-3 |

| 35.5 | CH3 | C-12 |

| 32.8 | CH | C-2 |

| 27.8 | CH3 | C-13 |

| 24.5 | CH3 | C-14 |

| 21.2 | CH3 | CH3 (OAc) |

| 20.7 | CH3 | C-11 |

Mass Spectrometry:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): m/z [M+Na]+ calculated for C17H26O5Na: 333.1678, found: 333.1675.

Conclusion

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed protocols for the isolation and characterization of this compound from Botrytis cinerea. The methodologies presented, from fungal cultivation to final purification and spectroscopic analysis, are designed to be a valuable resource for researchers. The structured presentation of quantitative data and the visual representation of the biosynthetic pathway and experimental workflow aim to facilitate a deeper understanding and practical application of this knowledge in the fields of natural product chemistry, drug discovery, and plant pathology. Further research into the bioactivities and potential therapeutic applications of this compound is warranted and will be aided by the robust isolation and purification strategies outlined in this guide.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Botrydial

For Researchers, Scientists, and Drug Development Professionals

Abstract

Botrydial, a sesquiterpenoid secondary metabolite produced by the phytopathogenic fungus Botrytis cinerea, is a molecule of significant interest due to its potent phytotoxic activity.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its IUPAC name, physicochemical properties, and detailed spectroscopic data. The guide elucidates the stereospecific biosynthetic pathway of this compound from farnesyl diphosphate (B83284), detailing the key enzymatic steps and intermediates. Furthermore, it explores the signaling pathways in plants affected by this compound, specifically its role in inducing the hypersensitive response through modulation of salicylic (B10762653) acid and jasmonic acid signaling. Detailed experimental protocols for the isolation, purification, and characterization of this compound are also presented. This guide is intended to be a valuable resource for researchers in natural product chemistry, plant pathology, and drug development.

Chemical Structure and Properties

This compound is a complex bicyclic sesquiterpenoid with a unique carbon skeleton. Its chemical structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography of its derivatives.

1.1. IUPAC Name and Formula

-

Preferred IUPAC Name: (1S,3aR,4S,6R,7S,7aS)-1,7-Diformyl-7a-hydroxy-1,3,3,6-tetramethyloctahydro-1H-inden-4-yl acetate[1]

-

Chemical Formula: C₁₇H₂₆O₅[1]

-

Molar Mass: 310.39 g/mol [1]

-

CAS Number: 54986-75-3[1]

1.2. Stereochemistry

This compound possesses a complex stereochemistry with multiple chiral centers. The absolute configuration of these centers is crucial for its biological activity. The stereochemical descriptors are defined in its IUPAC name. The biosynthesis of this compound is a highly stereospecific process, with each enzymatic step controlling the precise three-dimensional arrangement of the molecule.

1.3. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₅ | [1] |

| Molar Mass | 310.39 g/mol | [1] |

| Density | 1.15 g/mL | [1] |

| Appearance | Not specified in search results |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound has been heavily reliant on modern spectroscopic techniques.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2. X-ray Crystallography

To date, no published study has reported the single-crystal X-ray diffraction data for this compound itself. The determination of the absolute configuration of related sesquiterpenoids has been achieved through X-ray crystallography of their derivatives, a technique that could be applied to this compound for definitive structural proof.[2]

Biosynthesis of this compound

The biosynthesis of this compound in Botrytis cinerea is a well-studied pathway that proceeds with remarkable stereochemical control. The pathway begins with the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP).

3.1. Key Biosynthetic Steps

The biosynthesis can be summarized in the following key steps:

-

Cyclization of Farnesyl Diphosphate (FPP): The sesquiterpene synthase, BcBOT2, catalyzes the cyclization of FPP to the tricyclic alcohol, presilphiperfolan-8β-ol. This reaction proceeds with a net inversion of configuration at C-1 of FPP.[1]

-

Acetylation: The BcBOT5 enzyme, an acetyltransferase, is responsible for the acetylation of the C-4 position of the probotryane skeleton.[1]

-

Hydroxylation: A two-step hydroxylation of the probotryane skeleton is carried out by P450 monooxygenases (BcBOT3, BcBOT1, BcBOT4).[1]

-

Oxidative Cleavage: The final step involves the oxidative cleavage of the newly formed diol to yield the two aldehyde functionalities characteristic of this compound.[1]

3.2. Biosynthetic Pathway Diagram

Biological Activity and Signaling Pathways

This compound is primarily known for its phytotoxic effects on a wide range of plants, contributing to the virulence of Botrytis cinerea.[1]

4.1. Phytotoxicity

This compound induces chlorosis and cell collapse in plant tissues.[1] Its phytotoxic activity is concentration-dependent. Quantitative data on the 50% effective concentration (EC₅₀) for various plant species would be valuable for understanding its potency and host specificity.

4.2. Plant Signaling Pathways

This compound has been shown to induce the hypersensitive response (HR) in plants, a form of programmed cell death that is a hallmark of plant defense. This response is modulated by the plant's own signaling pathways:

-

Salicylic Acid (SA) Signaling: This pathway is typically associated with resistance to biotrophic pathogens.

-

Jasmonic Acid (JA) Signaling: This pathway is generally involved in defense against necrotrophic pathogens and insects.

This compound's interaction with these pathways highlights the complex interplay between pathogen-derived molecules and the plant immune system.

4.3. Signaling Pathway Diagram

Experimental Protocols

5.1. Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from Botrytis cinerea cultures.

5.1.1. Fungal Culture

-

Grow Botrytis cinerea on a suitable solid medium, such as potato dextrose agar (B569324) (PDA) or malt (B15192052) agar.

-

Incubate the cultures at room temperature (approximately 20-25°C) for a period sufficient for fungal growth and metabolite production (typically 1-2 weeks).

5.1.2. Extraction

-

Harvest the fungal mycelium and the agar medium.

-

Extract the culture with an organic solvent such as ethyl acetate. This can be done by soaking the culture material in the solvent and using sonication to improve extraction efficiency.

-

Separate the organic extract from the solid material by filtration.

-

Dry the organic extract over an anhydrous salt like sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to obtain a crude extract.

5.1.3. Purification

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the this compound-containing fractions and subject them to further purification by high-performance liquid chromatography (HPLC), if necessary, to obtain pure this compound.

5.2. Experimental Workflow Diagram

Conclusion

This compound remains a molecule of high interest for its complex chemical structure, stereochemistry, and potent biological activity. This technical guide has provided a consolidated resource on its key chemical and biological features. Further research, particularly in obtaining a complete set of NMR data in a tabulated format and a single-crystal X-ray structure, will be invaluable for a more profound understanding of its structure-activity relationship. The elucidation of detailed quantitative biological data will also be crucial for its potential application in the development of new agrochemicals or as a tool for studying plant-pathogen interactions.

References

An In-depth Technical Guide to the Botrydial Biosynthesis Pathway in Botrytis cinerea

Audience: Researchers, scientists, and drug development professionals.

Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a necrotrophic fungus with a broad host range, posing a significant threat to global agriculture. Its virulence is partly attributed to the secretion of phytotoxic secondary metabolites, among which Botrydial is a major player. This sesquiterpenoid toxin induces chlorosis and cell collapse in host plants, facilitating fungal colonization.[1] Understanding the intricate biosynthetic pathway of this compound is crucial for developing novel disease control strategies and for potential applications in drug development, given the diverse biological activities of terpenoid compounds. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic reactions, regulatory networks, and key experimental methodologies.

The this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis are organized in a physical cluster, a common feature for secondary metabolite pathways in filamentous fungi. In Botrytis cinerea, this cluster consists of seven genes, designated BcBOT1 through BcBOT7.[2] The core cluster, initially identified as comprising five co-regulated genes (BcBOT1-BcBOT5), is responsible for the catalytic steps converting the primary metabolite farnesyl diphosphate (B83284) (FPP) into the final this compound product.[3][4] Two additional genes, BcBOT6 and BcBOT7, located in the vicinity, have been identified as a key transcription factor and a putative dehydrogenase, respectively.[5]

Table 1: Genes of the this compound Biosynthetic Cluster in Botrytis cinerea

| Gene | Encoded Protein | Putative Function |

| BcBOT1 | Cytochrome P450 monooxygenase | Late-stage oxidation |

| BcBOT2 (BcSTC1) | Sesquiterpene cyclase | Cyclization of FPP to presilphiperfolan-8β-ol[3] |

| BcBOT3 | Cytochrome P450 monooxygenase | C-10 hydroxylation of the presilphiperfolan-8β-ol skeleton[4] |

| BcBOT4 | Cytochrome P450 monooxygenase | C-4 hydroxylation of the presilphiperfolan-8β-ol skeleton[4] |

| BcBOT5 | Acetyltransferase | Acetylation of the C-4 hydroxyl group |

| BcBOT6 | Zn(II)2Cys6 transcription factor | Positive regulator of the BcBOT gene cluster[5] |

| BcBOT7 | Dehydrogenase | Potentially involved in the conversion of this compound to dihydrothis compound |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process initiated from the universal sesquiterpene precursor, farnesyl diphosphate (FPP). The pathway involves a series of cyclizations, hydroxylations, acetylation, and oxidative cleavage reactions catalyzed by the enzymes encoded by the BcBOT gene cluster.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Multiple knockout mutants reveal a high redundancy of phytotoxic compounds contributing to necrotrophic pathogenesis of Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to the Genes of the Botrydial Biosynthetic Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botrydial is a sesquiterpenoid phytotoxin produced by the necrotrophic fungus Botrytis cinerea, the causative agent of gray mold disease in over 200 plant species.[1][2] This toxin is a key virulence factor, inducing chlorosis and cell collapse in host plants, thereby facilitating fungal colonization.[1] The biosynthesis of this compound is orchestrated by a cluster of co-regulated genes, the this compound biosynthetic cluster. A comprehensive understanding of the genetic and molecular basis of this cluster is paramount for the development of novel antifungal strategies and for harnessing its biosynthetic machinery for potential pharmaceutical applications. This guide provides a detailed overview of the genes involved in the this compound biosynthetic cluster, their functions, regulation, and the experimental methodologies used for their characterization.

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster in Botrytis cinerea is composed of a core set of five genes, designated BcBOT1 through BcBOT5.[3][4] These genes are physically linked in the fungal genome and are co-regulated, ensuring the coordinated production of the enzymes necessary for this compound synthesis.[1][2] In addition to the core cluster, two other genes, BcBOT6 and BcBOT7, have been identified as playing crucial roles in the regulation and final steps of the biosynthetic pathway.[5]

Core Genes and Their Functions

The functions of the core genes in the this compound biosynthetic cluster have been elucidated through a combination of gene knockout experiments, heterologous expression, and biochemical assays.[2][3]

| Gene | Encoded Protein | Function in this compound Biosynthesis |

| BcBOT1 | Cytochrome P450 monooxygenase | Catalyzes one of the final oxidation steps in the pathway.[1] |

| BcBOT2 | Sesquiterpene cyclase (Presilphiperfolan-8β-ol synthase) | Catalyzes the initial and rate-limiting step: the cyclization of farnesyl diphosphate (B83284) (FPP) to presilphiperfolan-8β-ol.[2][6] |

| BcBOT3 | Cytochrome P450 monooxygenase | Catalyzes the regio- and stereospecific hydroxylation at the C-10 position of the presilphiperfolan-8β-ol skeleton.[3] |

| BcBOT4 | Cytochrome P450 monooxygenase | Catalyzes the regio- and stereospecific hydroxylation at the C-4 position of the presilphiperfolan-8β-ol skeleton.[3] |

| BcBOT5 | Putative acetyltransferase | Believed to be involved in an acetylation step during the later stages of this compound biosynthesis.[7] |

Regulatory and Associated Genes

| Gene | Encoded Protein | Function |

| BcBOT6 | Zn(II)2Cys6 transcription factor | A major positive regulator of the this compound biosynthetic gene cluster.[5] |

| BcBOT7 | Putative dehydrogenase | Potentially involved in the final modification of the this compound molecule. |

Quantitative Data on the this compound Biosynthetic Pathway

Quantitative analyses of enzyme kinetics and gene expression provide crucial insights into the efficiency and regulation of the this compound biosynthetic pathway.

Enzyme Kinetics of BcBOT2 (Presilphiperfolan-8β-ol synthase)

The enzymatic activity of the key enzyme BcBOT2 has been characterized, revealing its efficiency in converting the primary precursor, farnesyl diphosphate (FPP).

| Parameter | Value | Reference |

| Michaelis Constant (Km) for FPP | 6.04 ± 0.98 µM | [8] |

| Turnover Number (kcat) | 3.23 ± 0.15 s-1 | [8] |

Relative Gene Expression of the this compound Cluster

The expression of the BcBOT genes is tightly co-regulated. Quantitative real-time PCR (qRT-PCR) has been used to demonstrate their coordinated expression, which is dependent on the calcineurin signaling pathway.[1][2]

| Gene | Relative Expression (Fold Change) in response to Calcineurin Signaling |

| BcBOT1 | Upregulated |

| BcBOT2 | Upregulated |

| BcBOT3 | Upregulated |

| BcBOT4 | Upregulated |

| BcBOT5 | Upregulated |

Note: Specific fold-change values can vary depending on the experimental conditions.

Experimental Protocols

The characterization of the this compound biosynthetic cluster has relied on a variety of molecular and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Knockout in Botrytis cinerea via Homologous Recombination

This protocol describes the generation of knockout mutants to study the function of the BcBOT genes.

-

Construct Design: A replacement cassette is constructed containing a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) flanked by approximately 1.5 kb sequences homologous to the regions upstream and downstream of the target gene's coding sequence.

-

Protoplast Preparation:

-

B. cinerea is grown in a suitable liquid medium (e.g., potato dextrose broth) for 2-3 days.

-

Mycelia are harvested by filtration and washed with an osmotic stabilizer (e.g., 0.7 M NaCl).

-

The mycelia are then incubated in a lytic enzyme solution (e.g., a mixture of lysing enzymes from Trichoderma harzianum and driselase) in the osmotic stabilizer for 2-4 hours at 30°C with gentle shaking to digest the cell walls and release protoplasts.

-

Protoplasts are separated from mycelial debris by filtration through sterile glass wool.

-

-

Transformation:

-

The gene replacement cassette DNA (5-10 µg) is added to the protoplast suspension.

-

Polyethylene glycol (PEG) solution is added to facilitate DNA uptake.

-

The transformation mixture is incubated on ice for 20-30 minutes.

-

-

Selection and Screening:

-

The transformed protoplasts are plated on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

-

Resistant colonies are selected and transferred to fresh selective medium.

-

Genomic DNA is extracted from the putative transformants, and successful homologous recombination is verified by PCR and Southern blot analysis.

-

Heterologous Expression and Purification of BcBOT2

This protocol outlines the production of the BcBOT2 enzyme in a heterologous host for in vitro characterization.

-

Gene Cloning: The full-length cDNA of BcBOT2 is amplified by RT-PCR from B. cinerea RNA and cloned into an E. coli expression vector (e.g., pET vector) containing a purification tag (e.g., a polyhistidine-tag).

-

Protein Expression:

-

The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A bacterial culture is grown to mid-log phase (OD600 of 0.6-0.8) at 37°C.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance the production of soluble protein.

-

-

Protein Purification:

-

Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.

-

Cells are lysed by sonication or high-pressure homogenization.

-

The cell lysate is clarified by centrifugation.

-

The soluble fraction containing the His-tagged BcBOT2 protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

-

The column is washed with a low-concentration imidazole (B134444) buffer to remove non-specifically bound proteins.

-

The BcBOT2 protein is eluted with a high-concentration imidazole buffer.

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

Enzymatic Assay for Presilphiperfolan-8β-ol Synthase (BcBOT2)

This assay is used to determine the kinetic parameters of the purified BcBOT2 enzyme.

-

Reaction Mixture: The standard assay mixture contains the purified BcBOT2 enzyme, farnesyl diphosphate (FPP) as the substrate, and a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 5% glycerol).

-

Reaction Incubation: The reaction is initiated by the addition of FPP and incubated at a controlled temperature (e.g., 30°C) for a specific time period.

-

Product Extraction: The reaction is quenched, and the enzymatic product, presilphiperfolan-8β-ol, is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or hexane).

-

Product Analysis: The extracted product is analyzed and quantified by gas chromatography-mass spectrometry (GC-MS).

-

Kinetic Analysis: To determine the Km and kcat values, the assay is performed with varying concentrations of FPP, and the initial reaction velocities are measured. The data are then fitted to the Michaelis-Menten equation.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a tightly regulated process, influenced by both specific transcription factors and broader cellular signaling pathways.

This compound Biosynthetic Pathway

The following diagram illustrates the stepwise conversion of the precursor FPP into this compound, highlighting the role of each BcBOT enzyme.

Caption: The biosynthetic pathway of this compound from farnesyl diphosphate.

Regulatory Network of the this compound Gene Cluster

The expression of the BcBOT genes is positively regulated by the transcription factor BcBot6 and is also influenced by the calcineurin signaling pathway, a key pathway for stress responses and virulence in fungi.

Caption: The regulatory network controlling the this compound biosynthetic gene cluster.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Chemically Induced Cryptic Sesquiterpenoids and Expression of Sesquiterpene Cyclases in Botrytis cinerea Revealed New Sporogenic (+)-4-Epieremophil-9-en-11-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The this compound biosynthetic gene cluster of Botrytis cinerea displays a bipartite genomic structure and is positively regulated by the putative Zn(II)2Cys6 transcription factor BcBot6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unravelling the Function of the Sesquiterpene Cyclase STC3 in the Lifecycle of Botrytis cinerea | MDPI [mdpi.com]

- 5. Sequencing and Transcriptional Analysis of the Biosynthesis Gene Cluster of Abscisic Acid-Producing Botrytis cinerea [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Botrytis cinerea Gene Expression Browser - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Sesquiterpene Synthase from the this compound Biosynthetic Gene Cluster of the Phytopathogen Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

The Phytotoxin Botrydial: A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Botrydial, a sesquiterpenoid secondary metabolite produced by the necrotrophic fungus Botrytis cinerea, is a potent phytotoxin and a key virulence factor in the development of gray mold disease. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's phytotoxicity. It details the induction of programmed cell death (PCD), the generation of reactive oxygen species (ROS), and the intricate interplay of plant signaling pathways, including those mediated by phosphatidic acid (PA), salicylic (B10762653) acid (SA), and jasmonic acid (JA). Furthermore, this guide furnishes detailed protocols for key experiments essential for studying this compound's effects and presents available quantitative data on its activity.

Introduction to this compound

This compound is a bicyclic sesquiterpenoid first isolated from the fungus Botrytis cinerea in 1974.[1] As the causal agent of gray mold disease, B. cinerea infects over 200 plant species, causing significant economic losses in agriculture and horticulture.[1] this compound is recognized as one of the primary phytotoxins secreted by the fungus and exhibits the highest phytotoxic activity among the metabolites produced.[1] Its production is crucial for the pathogen's virulence, as it facilitates the penetration and colonization of host tissues by inducing chlorosis and cell collapse.[1] The biosynthesis of this compound originates from farnesyl diphosphate (B83284) (FPP) and is orchestrated by a five-gene cluster (BcBOT1-5) that is co-regulated through the calcineurin signaling pathway.[1][2] While this compound is a major virulence factor, its role can be redundant with another class of phytotoxins, the botcinic acids, as double mutants lacking both toxins show markedly reduced virulence.[3]

Mechanism of Action: A Multi-pronged Attack

This compound exerts its phytotoxic effects through a complex mechanism that involves the induction of programmed cell death, the generation of an oxidative burst, and the manipulation of the host's defense signaling networks.

Induction of Programmed Cell Death (PCD) and Hypersensitive Response (HR)

As a necrotrophic pathogen, B. cinerea benefits from the death of host cells. This compound is a key effector in this process, inducing a form of programmed cell death in the host plant that shares features with the hypersensitive response (HR) typically associated with resistance to biotrophic pathogens. The application of this compound to plant tissues leads to hallmark features of HR, including the expression of the HR marker HSR3, callose deposition at the cell wall, and the accumulation of phenolic compounds.

This compound's ability to induce cell death is central to its role in pathogenesis, allowing the fungus to feed on the dead plant tissue. The phytotoxic activity is potent, with visible symptoms on bean leaves observed at concentrations as low as 1 part per million (ppm). In infected plant tissues, this compound concentrations can reach up to approximately 50 ppm.[4]

The Oxidative Burst: Role of Reactive Oxygen Species (ROS)

A rapid and transient increase in reactive oxygen species (ROS), known as the oxidative burst, is a key event in this compound-induced cell death. This compound treatment triggers the production of ROS, which act as signaling molecules to propagate the cell death signal and also contribute directly to cellular damage.

The signaling cascade leading to ROS production is initiated upstream by changes in phospholipid signaling, specifically the generation of phosphatidic acid.

Manipulation of Plant Signaling Pathways

This compound's phytotoxicity is intricately linked to its ability to modulate key plant defense signaling pathways. The most significant of these are the phosphatidic acid, salicylic acid, and jasmonic acid pathways.

This compound rapidly induces the production of the lipid second messenger, phosphatidic acid (PA), within minutes of application to plant cells.[5][6] This PA production occurs through the activation of two distinct enzymatic pathways:

-

Phospholipase D (PLD): Hydrolyzes structural phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) to generate PA.

-

Phospholipase C (PLC) in conjunction with Diacylglycerol Kinase (DGK): PLC cleaves phospholipids to produce diacylglycerol (DAG), which is then phosphorylated by DGK to form PA.

Crucially, the PLC/DGK pathway is situated upstream of ROS production in the this compound-induced signaling cascade.[5][6] Inhibition of either PLC or DGK has been shown to diminish the ROS generation triggered by this compound.[5][6]

The plant hormones salicylic acid (SA) and jasmonic acid (JA) are central regulators of plant immunity, and their signaling pathways are often mutually antagonistic.[7][8][9] Generally, SA is associated with defense against biotrophic pathogens, while JA is linked to defense against necrotrophic pathogens and insect herbivores.[8][9]

This compound manipulates this delicate balance to the advantage of the necrotrophic fungus. It induces the expression of genes associated with both SA and JA signaling, such as PR1 (SA-responsive) and PDF1.2 (JA-responsive). However, the overall effect of this compound is modulated by the host's SA and JA signaling status:

-

SA Signaling: Plants with defective SA signaling are more resistant to this compound. This suggests that this compound hijacks the SA-mediated cell death pathway (typically used for defense against biotrophs) to promote necrosis and facilitate its own growth.

-

JA Signaling: Conversely, plants with impaired JA signaling are more sensitive to this compound. This indicates that the JA pathway plays a role in defending against the effects of this necrotrophic toxin.

The interaction between these pathways is complex. SA can exert a negative crosstalk on the JA pathway, and the combined action of both hormones leads to a significant reprogramming of the plant's transcriptome.[7] this compound appears to exploit this antagonism to fine-tune the host's defense response in a way that favors fungal infection.

Quantitative Data on this compound's Phytotoxic Activity

While the potent phytotoxic nature of this compound is well-established, specific quantitative data such as EC50 (half-maximal effective concentration) for phytotoxicity or IC50 (half-maximal inhibitory concentration) for specific enzyme inhibition are not extensively reported in publicly available literature. The available data is more qualitative or semi-quantitative.

| Parameter | Observation | Plant Species | Reference |

| Phytotoxic Concentration | Visible symptoms (chlorosis, cell collapse) at 1 ppm. | Phaseolus vulgaris (Bean) | [4] |

| Concentration in Infected Tissue | Can reach approximately 50 ppm. | Not specified | [4] |

| PA Production Induction | Induced by 100 µM this compound in a time- and dose-dependent manner. | Solanum lycopersicum (Tomato) cell suspensions | [5] |

| ROS Production | Diminished by PLC or DGK inhibitors in cells treated with this compound. | Solanum lycopersicum (Tomato) cell suspensions | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Measurement of Reactive Oxygen Species (ROS) Production

A common method for quantifying the oxidative burst is the luminol-based chemiluminescence assay.

Principle: This assay detects the production of hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes luminol (B1675438), resulting in the emission of light that can be quantified with a luminometer.[10]

Procedure (adapted for leaf discs):

-

Plant Material: Use leaves from 4-5 week old Arabidopsis thaliana or Nicotiana benthamiana plants.

-

Leaf Disc Preparation: Excise leaf discs (e.g., 4 mm diameter) using a cork borer. Float the discs, abaxial side down, in a petri dish with sterile water overnight in the dark to reduce wound-induced ROS.

-

Assay Plate Preparation: Transfer individual leaf discs to the wells of a white 96-well microplate, each containing 100 µL of sterile water. Allow them to equilibrate for at least one hour.

-

Assay Solution: Prepare a 2x assay solution containing 200 µM luminol and 40 µg/mL HRP in sterile water.

-

Measurement: Just before measurement, add an equal volume of the this compound solution (at 2x the final desired concentration) to the 2x assay solution. To initiate the reaction, add 100 µL of this final mixture to each well containing a leaf disc.

-

Data Acquisition: Immediately place the plate in a luminometer and measure luminescence at regular intervals (e.g., every 2 minutes) for a period of 60-90 minutes.

-

Controls: Include mock-treated (solvent only) leaf discs as a negative control.

Quantification of Cell Death

The electrolyte leakage assay is a widely used method to quantify cell death by measuring the loss of plasma membrane integrity.[11][12]

Principle: As cells die, their membranes become permeable, leading to the leakage of ions into the surrounding medium. The increase in the electrical conductivity of the medium is proportional to the extent of cell death.[12]

Procedure (adapted for leaf discs):

-

Plant Material and Treatment: Excise leaf discs from plants and float them on a solution of this compound at the desired concentration in a multi-well plate. Use a mock solution for control discs.

-

Initial Wash: After a brief incubation (e.g., 30 minutes), transfer the leaf discs to a new plate containing a known volume of deionized water (e.g., 2 mL per well) to remove any electrolytes leaked from the cut edges.

-

Incubation: Incubate the leaf discs in the deionized water at room temperature with gentle shaking.

-

Conductivity Measurement: At various time points, measure the electrical conductivity of the water in each well using a conductivity meter.

-

Total Ion Content: After the final time point, autoclave the plates with the leaf discs to induce 100% ion leakage. Once cooled to room temperature, measure the final conductivity.

-

Calculation: Express the electrolyte leakage as a percentage of the total conductivity: (Conductivity at time X / Total conductivity after autoclaving) * 100.

Visualization and Quantification of Callose Deposition

Callose deposition, a reinforcement of the cell wall, can be visualized by staining with aniline (B41778) blue.[13][14][15]

Principle: Aniline blue is a fluorochrome that specifically binds to β-1,3-glucans, the main component of callose, which then fluoresces under UV light.[15]

Procedure:

-

Plant Material and Treatment: Infiltrate leaves of Arabidopsis thaliana with a solution of this compound or a mock control.

-

Tissue Clearing: After the desired incubation period (e.g., 12-24 hours), excise the leaves and clear the chlorophyll (B73375) by incubating them in an alcoholic lactophenol solution (e.g., 2:1 ethanol (B145695):lactophenol) or 95% ethanol at 65°C until the tissue is clear.

-

Staining: Rinse the cleared leaves with 50% ethanol and then with water. Stain the leaves by incubating them in 0.01% (w/v) aniline blue in 150 mM K₂HPO₄ (pH 9.5) for 1-2 hours in the dark.

-

Microscopy: Mount the stained leaves in 50% glycerol (B35011) on a microscope slide. Visualize the callose deposits (appearing as bright fluorescent spots) using an epifluorescence microscope with a UV filter set (e.g., excitation at 365 nm, emission at 480 nm).

-

Quantification: Capture images from multiple fields of view for each treatment. Use image analysis software (e.g., ImageJ/Fiji) to count the number of callose deposits per unit area or to measure the total fluorescent area.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: this compound-induced signaling cascade in plant cells.

Experimental Workflow: ROS Measurement

Caption: Workflow for luminol-based ROS assay.

Logical Relationship: SA/JA Crosstalk in this compound Response

Caption: SA/JA pathway interplay during this compound response.

Conclusion

This compound is a formidable phytotoxin that employs a sophisticated, multi-faceted strategy to overcome host defenses and promote necrotrophic infection. By inducing a hypersensitive-like programmed cell death, generating an oxidative burst, and skillfully manipulating the antagonistic relationship between the SA and JA signaling pathways, this compound effectively creates a favorable environment for Botrytis cinerea colonization. The central role of phosphatidic acid signaling as an early event upstream of ROS production highlights the importance of lipid signaling in the plant's response to this toxin. While the broad strokes of this compound's mechanism of action are understood, further research is needed to identify its direct cellular targets and to obtain more precise quantitative data on its phytotoxic efficacy. The experimental protocols and signaling frameworks presented in this guide provide a foundation for researchers to further unravel the complexities of this host-pathogen interaction, which may ultimately inform the development of novel strategies to control gray mold disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Botrytis cinerea phytotoxin botcinic acid requires two polyketide synthases for production and has a redundant role in virulence with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Botrytis cinerea phytotoxin botcinic acid requires two polyketide synthases for production and has a redundant role in virulence with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The sesquiterpene this compound from Botrytis cinerea induces phosphatidic acid production in tomato cell suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crosstalk between salicylic acid and jasmonate in Arabidopsis investigated by an integrated proteomic and transcriptomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. research-portal.uu.nl [research-portal.uu.nl]

- 11. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]

- 14. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Botrydial on Plant Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Botrydial is a phytotoxic secondary metabolite produced by the necrotrophic fungus Botrytis cinerea, the causal agent of gray mold disease.[1] This sesquiterpene toxin is a key virulence factor that facilitates the infection process by inducing cell death in host plant tissues, allowing the fungus to feed on the dead cells.[2][3] this compound's mechanism of action is non-host-specific, affecting a wide range of plant species and causing symptoms such as chlorosis (yellowing), tissue collapse, and necrosis.[1][2][4] Its activity is complex, involving the induction of the plant's own programmed cell death machinery and the manipulation of key defense signaling pathways. This guide provides a detailed overview of the molecular and cellular effects of this compound on plant cells, summarizes key quantitative data, and provides detailed protocols for relevant experimental analyses.

Mechanism of Action: Induction of the Hypersensitive Response

This compound is not merely a passive toxin but an active elicitor of the plant's hypersensitive response (HR).[5][6] The HR is a form of programmed cell death (PCD) that plants typically use to defend against biotrophic pathogens by sacrificing cells at the infection site to prevent pathogen spread.[4] However, necrotrophic pathogens like B. cinerea exploit this response, using the plant-induced necrosis to their advantage for colonization.[5][7]

The key cellular events induced by this compound that characterize the HR include:

-

Generation of Reactive Oxygen Species (ROS): this compound triggers a rapid oxidative burst, leading to the accumulation of ROS like hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂⁻).[5][6][8] ROS act as signaling molecules but also cause direct damage to cellular components, contributing to cell death.[9][10]

-

Callose Deposition: As a response to cell wall stress, plants deposit callose (a β-1,3-glucan polymer) at the cell wall and plasmodesmata.[5][6] This is a hallmark of PAMP-triggered immunity and is readily induced by this compound treatment.

-

Accumulation of Phenolic Compounds: Plants accumulate fluorescent phenolic compounds in response to this compound, which are involved in defense and cell wall reinforcement.[5][6]

Interaction with Plant Defense Signaling Pathways

This compound's activity is intricately linked with and modulated by the host's primary defense signaling networks. It initiates a cascade of events by activating lipid signaling and manipulating the two central defense hormone pathways: salicylic (B10762653) acid (SA) and jasmonic acid (JA).

Phosphatidic Acid (PA) Signaling

One of the earliest detectable responses to this compound is the rapid production of the lipid second messenger, phosphatidic acid (PA).[8][11]

-

Dual Enzymatic Pathways: this compound activates two distinct pathways for PA synthesis within minutes:

-

Phospholipase D (PLD): Cleaves structural phospholipids (B1166683) to directly generate PA.

-

Phospholipase C / Diacylglycerol Kinase (PLC/DGK): A sequential pathway where PLC produces diacylglycerol (DAG), which is then phosphorylated by DGK to form PA.[8]

-

-

Link to ROS Production: The activation of the PLC/DGK pathway is partially required for the subsequent this compound-induced ROS burst, placing PA signaling upstream of ROS generation.[5][8]

Figure 1. this compound-induced phosphatidic acid (PA) and ROS signaling pathway.

Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways

This compound manipulates the antagonistic SA and JA hormone pathways, which primarily govern responses to biotrophic and necrotrophic pathogens, respectively.

-

Gene Expression: this compound induces the expression of marker genes for both pathways:

-

Modulation of Sensitivity: The outcome of this compound treatment is dependent on the integrity of these pathways.

This complex interaction suggests that this compound hijacks the SA-mediated HR pathway to induce cell death, while the JA pathway is required for an effective defense against the toxin.

Figure 2. Interaction of this compound with SA and JA signaling pathways.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on various plant cellular responses as reported in the literature.

Table 1: Phytotoxic Concentrations and Observed Effects

| Concentration | Molar Equivalent | Plant System | Observed Effect | Reference(s) |

|---|---|---|---|---|

| 1 ppm | ~3.2 µM | Bean (Phaseolus vulgaris) leaves | Minimum concentration to cause observable phytotoxic activity (chlorosis). | [12] |

| 50 ppm | ~161 µM | Infected plant tissue (general) | Approximate concentration detected in planta during infection. | [12] |

| 100 µM | 100 µM | Tomato (Solanum lycopersicum) cell suspension | Significant induction of phosphatidic acid and ROS production. | [1][3][5] |

| 161 - 3220 µM | 161 - 3220 µM | Arabidopsis thaliana leaves | Used for analysis of plant defense responses. |[12] |

Table 2: Effect of this compound on Phosphatidic Acid (PA) Production in Tomato Cells Data derived from experiments using 100 µM this compound on ³²P-labeled tomato cell suspensions.

| Time After Treatment | PA Level (% of Structural Phospholipids) | Fold Increase (Approx.) | Reference(s) |

|---|---|---|---|

| 0 min (Control) | ~0.45% | 1.0x | [1][13] |

| 5 min | ~0.60% | 1.3x | [1][13] |

| 15 min | ~0.75% | 1.7x | [1][13] |

| 30 min | ~0.85% | 1.9x |[1][13] |

Table 3: Effect of this compound on Defense Gene Expression

| Gene Marker | Pathway | Effect | Reference(s) |

|---|---|---|---|

| PR1 | Salicylic Acid (SA) | Expression is induced | [5][14] |

| PDF1.2 | Jasmonic Acid (JA) | Expression is induced | [5][6][14] |

| HSR3 | Hypersensitive Response (HR) | Expression is induced |[5][6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Phytotoxicity Assay (Lesion Size Measurement)

This protocol is adapted from methods used for B. cinerea infection assays on Arabidopsis thaliana and can be used to quantify the necrotic effects of purified this compound.

Figure 3. Workflow for a this compound phytotoxicity assay on detached leaves.

Methodology:

-

Plant Growth: Grow Arabidopsis thaliana plants in soil under a short-day cycle (e.g., 10 hours light / 14 hours dark) at 22°C for 4-5 weeks until mature rosette leaves are available.

-

Preparation of Toxin: Dissolve purified this compound in a minimal amount of ethanol (B145695) or DMSO and then dilute to final concentrations (e.g., 10, 50, 100, 200 µM) in a buffer solution (e.g., 10 mM MES, pH 6.5) containing a surfactant like Tween-20 (0.01%) to ensure even application. A mock control should contain the same concentration of the solvent.

-

Inoculation: Detach healthy, mature leaves and place them adaxial-side up on 0.8% water agar (B569324) plates or wet filter paper inside a sealed petri dish to maintain humidity.

-

Application: Carefully pipette a 5 µL droplet of each this compound concentration (and the mock control) onto the center of a separate leaf. Use at least 5-10 leaves per treatment.

-

Incubation: Seal the plates with parafilm and incubate at 22-25°C under high humidity for 48 to 72 hours.

-

Quantification: Photograph the leaves at the end of the incubation period. Use image analysis software (e.g., ImageJ/Fiji) to measure the diameter of the necrotic lesion that develops beneath the droplet.[8]

Detection of Reactive Oxygen Species (ROS)

Histochemical staining is used to visualize the in-situ accumulation of H₂O₂ and O₂⁻.

Methodology for H₂O₂ Detection (DAB Staining):

-

Treatment: Treat leaves with this compound as described in the phytotoxicity assay (5.1) or by infiltrating the solution into the leaf with a needleless syringe.

-

Staining Solution: Prepare a 1 mg/mL solution of 3,3'-Diaminobenzidine (DAB) in water, pH adjusted to 3.8. Handle DAB with extreme care as it is a suspected carcinogen.

-

Infiltration/Incubation: Submerge treated leaves in the DAB solution and infiltrate under vacuum for 10-15 minutes. Incubate at room temperature in the dark for 8-12 hours.

-

Destaining: Transfer the leaves to a solution of ethanol:acetic acid:glycerol (B35011) (3:1:1) and boil for 5-10 minutes to remove chlorophyll.

-

Visualization: H₂O₂ accumulation is visualized as a reddish-brown precipitate. Photograph the cleared leaves using a microscope or scanner.[12][15]

Methodology for O₂⁻ Detection (NBT Staining):

-

Treatment: Treat leaves as described for DAB staining.

-

Staining Solution: Prepare a 0.1% (w/v) solution of Nitroblue Tetrazolium (NBT) in 10 mM potassium phosphate (B84403) buffer (pH 7.8).

-

Infiltration/Incubation: Submerge and vacuum-infiltrate leaves in the NBT solution. Incubate at room temperature in the dark for 2-4 hours.

-

Destaining: Destain with boiling ethanol as described for DAB.

-

Visualization: Superoxide accumulation is visualized as a dark blue formazan (B1609692) precipitate.[12][15]

Analysis of Callose Deposition

Aniline (B41778) blue staining allows for the fluorescent visualization of callose deposits.

Methodology:

-

Treatment: Treat leaves with this compound for a desired time period (e.g., 6, 12, or 24 hours).

-

Fixing and Clearing: Submerge leaves in an alcoholic lactophenol solution (phenol:glycerol:lactic acid:water:ethanol, 1:1:1:1:8) and incubate at 65°C for 1-2 hours or until tissues are fully cleared. Alternatively, fix and clear in 95% ethanol.

-

Staining: Rinse the cleared leaves in 50% ethanol and then in staining buffer (e.g., 150 mM K₂HPO₄, pH 9.5). Submerge leaves in the staining buffer containing 0.01% (w/v) aniline blue and incubate in the dark for 1-2 hours.

-

Mounting and Visualization: Mount the stained leaves in 50% glycerol on a microscope slide.

-

Microscopy: Visualize using an epifluorescence microscope with a UV filter set (e.g., excitation ~390 nm, emission ~480 nm). Callose deposits will appear as bright, fluorescent yellow-green dots.

-

Quantification: Capture images and use software like ImageJ to count the number of deposits per unit area or measure the total fluorescence intensity.[2][15][16]

Gene Expression Analysis by RT-qPCR

This protocol allows for the quantification of defense gene transcripts like PR1 and PDF1.2.

Methodology:

-

Treatment and Sampling: Treat Arabidopsis leaves with this compound (e.g., 100 µM) or a mock solution. Harvest leaf tissue at various time points (e.g., 0, 6, 12, 24, 48 hours), immediately freeze in liquid nitrogen, and store at -80°C.

-

RNA Extraction: Extract total RNA from ~100 mg of ground tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers.

-

qPCR: Perform quantitative PCR using a qPCR machine and a SYBR Green-based master mix.

-

Reaction Mix: Prepare a reaction containing SYBR Green master mix, forward and reverse primers for the target gene (PR1, PDF1.2) and a reference gene (e.g., ACTIN2 or UBQ10), and the diluted cDNA template.

-

Primer Design: Use validated primers for PR1, PDF1.2, and reference genes.

-

Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension) followed by a melt curve analysis to ensure product specificity.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt) and then compare the ΔCt of the treated sample to the mock control (ΔΔCt). The fold change is calculated as 2-ΔΔCt.[17][18]

Conclusion

This compound is a potent phytotoxin that plays a critical role in the virulence of Botrytis cinerea. Its biological activity on plant cells is multifaceted, involving the co-opting of the host's hypersensitive response to induce programmed cell death. This process is initiated by the rapid activation of PA signaling, which contributes to a downstream oxidative burst. Furthermore, this compound modulates the delicate balance between the SA and JA defense pathways, ultimately creating a necrotic environment favorable for fungal colonization. Understanding these intricate molecular interactions is crucial for developing novel strategies to protect crops from gray mold disease, potentially by targeting plant susceptibility factors or bolstering specific defense pathways. The protocols and data presented in this guide serve as a technical resource for researchers investigating plant-pathogen interactions and the development of new disease control agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The sesquiterpene this compound from Botrytis cinerea induces phosphatidic acid production in tomato cell suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elicitation of Suspension-Cultured Tomato Cells Triggers the Formation of Phosphatidic Acid and Diacylglycerol Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Botrytis cinerea BcCDI1 protein triggers both plant cell death and immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wur.nl [wur.nl]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. Systemic Gene Expression in Arabidopsis during an Incompatible Interaction with Alternaria brassicicola - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Botrytis cinerea BcCDI1 protein triggers both plant cell death and immune response [frontiersin.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Antibacterial Properties of Botrydial Against Soil Microbes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the antibacterial properties of Botrydial, a sesquiterpenoid phytotoxin produced by the fungus Botrytis cinerea. The focus is on its activity against soil-dwelling microbes, providing a foundation for further research and potential drug development applications. This document outlines the known spectrum of activity, presents a framework for quantitative data analysis, details essential experimental protocols, and proposes a mechanism of action based on current knowledge of related compounds.

Introduction to this compound and its Antibacterial Potential

This compound is a secondary metabolite produced by Botrytis cinerea, the fungus responsible for gray mold disease in over 200 plant species[1]. While primarily studied for its phytotoxic effects, which induce chlorosis and cell collapse in host plants, recent research has highlighted its role in microbial competition[1][2]. This compound confers an antagonistic ability to B. cinerea against various soil and phyllospheric bacteria, suggesting its potential as a lead compound for novel antibacterial agents[2][3]. Its ability to inhibit the growth of bacteria, particularly those used as biocontrol agents, underscores its ecological significance and therapeutic interest[2][3].

Known Antibacterial Spectrum of this compound

Research has demonstrated that this compound exhibits inhibitory activity against several species of soil and plant-associated bacteria. The primary targets identified are Gram-positive bacteria of the genus Bacillus. However, activity against certain Gram-negative bacteria has also been observed.

Mutant strains of B. cinerea unable to produce this compound showed no bacterial inhibition, confirming the compound's direct role in the observed antagonism[2]. A taxonomic analysis of susceptible bacteria isolated from soil and phyllosphere revealed the following sensitive species[2]:

-

Bacillus species (six distinct strains identified)

-

Pseudomonas yamanorum (two distinct strains identified)

-

Erwinia aphidicola (one strain identified)

Furthermore, purified this compound was shown to inhibit not only the growth of Bacillus strains but also their production of cyclic lipopeptides, such as surfactin, which are themselves antimicrobial compounds[2]. This indicates a multi-faceted interaction between this compound and its bacterial targets.

Data Presentation: Quantitative Analysis of Antibacterial Activity

A critical aspect of evaluating any antimicrobial compound is the determination of its potency through quantitative measures such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). To date, specific MIC and MBC values for purified this compound against a comprehensive range of soil microbes have not been extensively published. The tables below are structured to serve as a template for presenting such data once generated through the experimental protocols outlined in this guide.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Soil Bacteria

| Bacterial Species | Strain ID | Gram Stain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |

|---|---|---|---|---|

| Bacillus subtilis | ATCC 6633 | Positive | Data to be determined | e.g., Penicillin G |

| Bacillus amyloliquefaciens | MEP₂18 | Positive | Data to be determined | e.g., Penicillin G |

| Pseudomonas yamanorum | CECT 8779 | Negative | Data to be determined | e.g., Gentamicin |

| Erwinia aphidicola | DSM 19269 | Negative | Data to be determined | e.g., Gentamicin |

| Escherichia coli | ATCC 25922 | Negative | Data to be determined | e.g., Gentamicin |

Table 2: Minimum Bactericidal Concentrations (MBC) of this compound Against Soil Bacteria

| Bacterial Species | Strain ID | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |

|---|---|---|---|---|

| Bacillus subtilis | ATCC 6633 | Positive | Data to be determined | Data to be determined |

| Bacillus amyloliquefaciens | MEP₂18 | Positive | Data to be determined | Data to be determined |

| Pseudomonas yamanorum | CECT 8779 | Negative | Data to be determined | Data to be determined |

| Erwinia aphidicola | DSM 19269 | Negative | Data to be determined | Data to be determined |

| Escherichia coli | ATCC 25922 | Negative | Data to be determined | Data to be determined |

Experimental Protocols

The following protocols are standard methodologies for determining the antibacterial activity of natural products like this compound.

General Experimental Workflow

The process of screening and quantifying antibacterial activity follows a logical progression from initial qualitative tests to precise quantitative assays.

Protocol 1: Agar Disk Diffusion Assay

This method is used for preliminary screening of antibacterial activity.

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth of 4 mm[4].

-

Inoculum Preparation: Culture test bacteria in Mueller-Hinton Broth (MHB) overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)[4].

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the entire surface of the MHA plates with the standardized inoculum to create a bacterial lawn[4].

-

Disk Preparation: Aseptically apply a known concentration of this compound (dissolved in a suitable volatile solvent like ethanol (B145695) or DMSO) to sterile filter paper disks (6 mm diameter). Allow the solvent to fully evaporate[4].

-

Disk Placement: Place the this compound-impregnated disks onto the inoculated MHA surface. Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent only)[4].

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours[4].

-

Measurement: Measure the diameter of the clear zone of inhibition around each disk in millimeters (mm). A larger zone indicates greater sensitivity of the microbe to the compound.

Protocol 2: Broth Microdilution for MIC Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits visible growth.

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile MHB to all wells.

-

Serial Dilution: Add 50 µL of a this compound stock solution (e.g., 2048 µg/mL in MHB with a low percentage of DMSO) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a range of concentrations.

-

Control Wells: Prepare a growth control well (MHB + inoculum, no this compound) and a sterility control well (MHB only).

-

Inoculum Preparation: Dilute a 0.5 McFarland standard suspension of the test bacteria in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL per well.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or with a microplate reader.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill the bacterium.

-

Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Plating: Spot the aliquot onto a fresh MHA plate.

-

Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration from the MIC assay that results in no colony formation on the MHA plate, indicating a 99.9% reduction in the initial inoculum.

Proposed Mechanism of Antibacterial Action

The precise molecular mechanism by which this compound exerts its antibacterial effect on soil microbes has not been fully elucidated. However, based on the known mechanisms of other sesquiterpenoids and bicyclic terpenes, a plausible hypothesis involves the disruption of the bacterial cell membrane[5][6].

Sesquiterpenoids often possess lipophilic properties that allow them to intercalate into the phospholipid bilayer of the cell membrane. This can lead to several detrimental effects:

-

Loss of Membrane Integrity: The insertion of this compound molecules could disrupt the tightly packed lipid structure, increasing membrane fluidity and permeability[5].

-

Disruption of Membrane Potential: The altered permeability can lead to an uncontrolled flux of ions (e.g., H⁺, K⁺) across the membrane, dissipating the proton motive force and membrane potential, which are crucial for ATP synthesis and other essential cellular processes[7].

-

Inhibition of Membrane-Bound Proteins: Disruption of the membrane's structure can alter the function of integral membrane proteins, such as enzymes involved in cell wall synthesis, respiration, and nutrient transport[6][8].

This proposed mechanism would be effective against both Gram-positive and Gram-negative bacteria, although the outer membrane of Gram-negative bacteria might present an additional barrier.

Conclusion and Future Directions

This compound, a phytotoxin from Botrytis cinerea, demonstrates clear antibacterial activity against a range of soil microbes, particularly Bacillus species. While its full spectrum of activity and potency are yet to be quantitatively defined, the standardized protocols provided in this guide offer a clear path for generating the necessary MIC and MBC data. The proposed mechanism of membrane disruption provides a strong hypothesis for further investigation into its molecular interactions.

Future research should focus on:

-

Quantitative Screening: Performing systematic MIC and MBC testing of purified this compound against a broad panel of Gram-positive and Gram-negative soil bacteria.

-

Mechanism of Action Studies: Utilizing techniques such as membrane potential-sensitive dyes and electron microscopy to confirm the hypothesized membrane disruption mechanism.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify the key functional groups responsible for its antibacterial activity, paving the way for the development of more potent derivatives.

This focused research will be crucial in evaluating the true potential of this compound as a lead compound in the development of new antibacterial therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound confers Botrytis cinerea the ability to antagonize soil and phyllospheric bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenotypic Effects and Inhibition of this compound Biosynthesis Induced by Different Plant-Based Elicitors in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]

- 8. The putative role of this compound and related metabolites in the infection mechanism of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

Botrydial: A Key Virulence Factor in Botrytis cinerea

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Botrytis cinerea, the causative agent of gray mold disease, is a devastating necrotrophic fungus with a broad host range, leading to significant economic losses in agriculture worldwide. A key element of its pathogenic arsenal (B13267) is the production of phytotoxic secondary metabolites, among which the sesquiterpenoid Botrydial plays a pivotal role. This technical guide provides a comprehensive overview of this compound as a virulence factor, detailing its biosynthesis, the intricate signaling pathways that regulate its production, and its mechanisms of action on host plant tissues. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways to serve as a valuable resource for researchers engaged in the study of fungal pathogenesis and the development of novel antifungal strategies.

Introduction

Botrytis cinerea employs a multifaceted strategy to infect and colonize plant tissues, which involves the secretion of a cocktail of cell wall-degrading enzymes, reactive oxygen species, and phytotoxic secondary metabolites. This compound, a sesquiterpene first described in 1974, is one of the most significant of these toxins, contributing directly to the pathogen's ability to induce necrosis and facilitate the spread of infection.[1] Understanding the molecular underpinnings of this compound's role in virulence is crucial for the development of targeted and effective disease control measures.

This compound Biosynthesis

The biosynthesis of this compound is a complex enzymatic process orchestrated by a cluster of genes, designated as the BcBOT cluster. This cluster is responsible for the conversion of the primary metabolite farnesyl diphosphate (B83284) (FPP) into the final this compound molecule.

The BcBOT Gene Cluster